Desacetylclentiazem is a chemical compound that belongs to the class of benzothiazepine derivatives, which are known for their pharmacological properties, particularly as calcium channel blockers. This compound is structurally related to diltiazem, a widely used medication for hypertension and angina. Desacetylclentiazem is characterized by the removal of an acetyl group from the parent compound, leading to its unique properties and applications in scientific research.
Desacetylclentiazem is primarily synthesized as a metabolite of diltiazem. It can also be obtained through various synthetic routes in laboratory settings. The compound's significance lies in its role as an impurity in pharmaceutical formulations of diltiazem, which necessitates its characterization and analysis for quality control purposes.
Desacetylclentiazem can be synthesized through several methods, including:
The synthesis typically requires controlling reaction conditions such as temperature and pH to optimize yield and purity. The hydrolysis reaction can be represented as follows:
Desacetylclentiazem can undergo various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for desacetylclentiazem involves its interaction with calcium channels in vascular smooth muscle and cardiac tissue. By blocking these channels, desacetylclentiazem leads to vasodilation and decreased heart rate, similar to its parent compound diltiazem. This action helps manage conditions such as hypertension and angina.
Desacetylclentiazem has several scientific uses:
Desacetylclentiazem (also termed desacetyl-diltiazem, M1, or DAD) is the primary pharmacologically active metabolite of the calcium channel blocker diltiazem (DTZ). Its formation occurs via enzymatic hydrolysis of the parent drug’s acetyl moiety, predominantly mediated by hepatic cytochrome P450 3A4 (CYP3A4) [1] [5] [10]. This deacetylation step represents the rate-limiting pathway in diltiazem’s first-pass metabolism, converting 30–40% of orally administered DTZ into M1 [7] [10].
Crucially, M1 exhibits distinct metabolic properties compared to DTZ. While diltiazem undergoes further biotransformation via CYP3A4-mediated N-demethylation (yielding M2, or MA) and CYP2D6-mediated O-demethylation (yielding M4), M1 displays a 100-fold higher binding affinity for CYP2D6 (Km ≈ 5 µM) than CYP3A4 (Km ≈ 540 µM) [1] [3]. This shift in enzymatic preference fundamentally alters downstream metabolic fate:
Table 1: Comparative Kinetic Parameters of Diltiazem vs. Desacetylclentiazem Metabolism
| Parameter | Diltiazem (CYP3A4) | Desacetylclentiazem (CYP2D6) |
|---|---|---|
| Primary Metabolism | N-demethylation (MA) | O-demethylation (M4) |
| Km (µM) | 50–100 | 5 ± 2 |
| Vmax (pmol/min/mg) | 1800 ± 450 | 110 ± 25 |
| Dominant Isoform | CYP3A4 | CYP2D6 |
This kinetic divergence explains M1’s prolonged half-life (5.7–7.4 hours) in humans [7] and its significant contribution to diltiazem’s overall pharmacologic activity. As M1 retains ≈50% of DTZ’s vasodilatory potency [5] [10], interindividual variability in CYP2D6 activity (e.g., due to genetic polymorphisms) critically impacts systemic M1 exposure and therapeutic efficacy [1] [3].
Biotransformation pathways of diltiazem to desacetylclentiazem exhibit marked interspecies differences, impacting translational research and preclinical model selection:
Table 2: Species-Specific Differences in Desacetylclentiazem Formation
| Species/Model | Primary Site of M1 Formation | M1 Yield (%) | Key Metabolites |
|---|---|---|---|
| Humans (elderly) | Liver | 40–50% | M1, MA, M4 |
| Rats (Wistar) | Jejunum | >80% | M1, MA, desacetyl-N-demethyl-DTZ |
| THLE-CYP3A4 | Hepatocytes | 65–75% | M1 |
These differences underscore limitations in extrapolating rodent data to humans, particularly regarding first-pass metabolism and bioavailability predictions. The intestinal dominance of M1 formation in rats contrasts sharply with hepatic predominance in humans, necessitating careful model selection for bioavailability studies [8].
Desacetylclentiazem is a confirmed substrate for P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux transporter expressed in intestinal epithelia, hepatocytes, and the blood-brain barrier [2] [4] [6]. Key mechanisms influencing M1 bioavailability include:
Table 3: P-gp-Mediated Transport Parameters for Desacetylclentiazem
| Parameter | Value | Experimental Model |
|---|---|---|
| Efflux Ratio (JS→L/JL→S) | 6.5 ± 0.8 | Rat jejunal sheets |
| JL→S with Verapamil | +300% vs. control | Rat jejunum + 100µM verapamil |
| JS→L with Anti-P-gp Ab | −70% vs. control | Rat jejunum + UIC2 antibody |
This efflux mechanism creates a "double barrier" to M1 bioavailability: intestinal metabolism (DTZ → M1) is followed by P-gp-mediated extrusion of M1. Consequently, only 4–8% of orally administered diltiazem ultimately circulates as bioactive M1 [8] [10]. Strategies to bypass this include P-gp inhibitors or prodrug designs resistant to intestinal hydrolysis.
CAS No.: 2134602-45-0
CAS No.: 111-63-7
CAS No.:
CAS No.: 486455-65-6
CAS No.: 4337-12-6